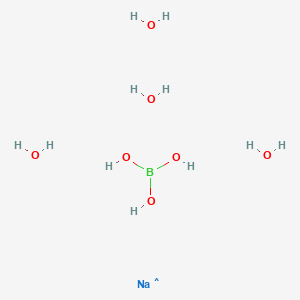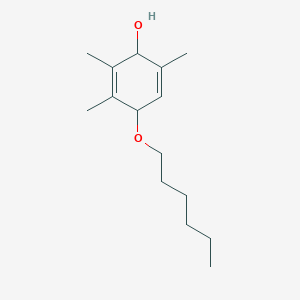
4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Hexyl-2,3,5-trimethylhydroquinone is a hydroquinone monoalkyl ether known for its potent antioxidative properties. This compound has been found to exhibit significant anti-lipid-peroxidative activity and has been studied for its potential neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-O-Hexyl-2,3,5-trimethylhydroquinone can be synthesized through the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely involves similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-O-Hexyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to its hydroquinone form from the quinone state.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkyl or acyl derivatives
Applications De Recherche Scientifique
1-O-Hexyl-2,3,5-trimethylhydroquinone has been extensively studied for its applications in various fields:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its protective effects against oxidative stress in cellular models.
Medicine: Studied for its potential neuroprotective effects, particularly in models of Parkinson’s disease and ischemia/reperfusion injury
Mécanisme D'action
The compound exerts its effects primarily through its antioxidative properties. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals. This action helps in reducing oxidative stress and preventing cellular damage. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) .
Comparaison Avec Des Composés Similaires
- 1-O-Butyl-2,3,5-trimethylhydroquinone
- 1-O-Ethyl-2,3,5-trimethylhydroquinone
- 1-O-Methyl-2,3,5-trimethylhydroquinone
Uniqueness: 1-O-Hexyl-2,3,5-trimethylhydroquinone is unique due to its longer alkyl chain, which enhances its lipophilicity and antioxidative capacity compared to its shorter-chain counterparts. This increased lipophilicity allows for better integration into lipid membranes, providing more effective protection against lipid peroxidation .
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
4-hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,14-16H,5-9H2,1-4H3 |
Clé InChI |
BFFGFEKHLGNSHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1C=C(C(C(=C1C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




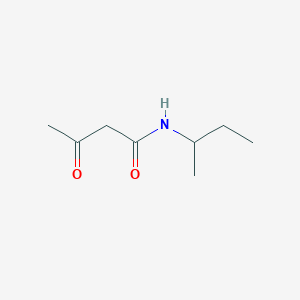
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
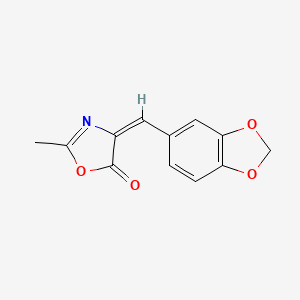
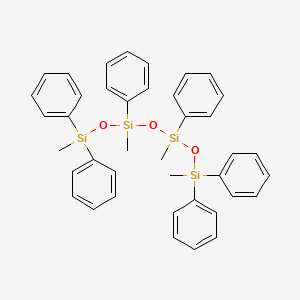
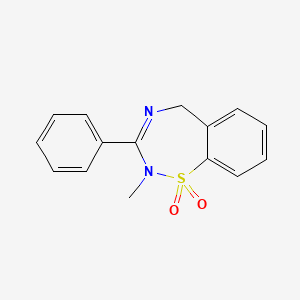

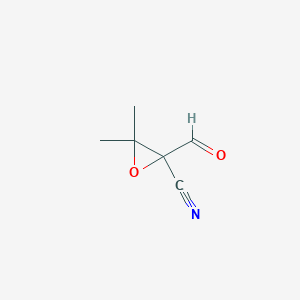
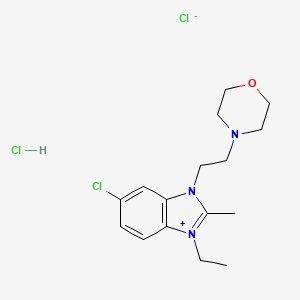
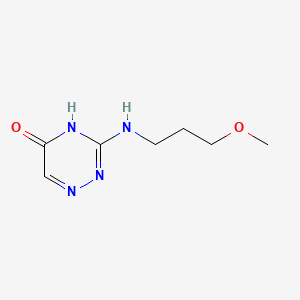

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-[2-(3-methoxyphenoxy)ethoxy]propan-2-ol](/img/structure/B13825636.png)
